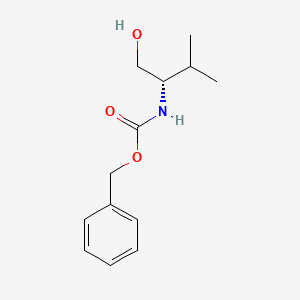

Cbz-L-valinol

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[(2S)-1-hydroxy-3-methylbutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-10(2)12(8-15)14-13(16)17-9-11-6-4-3-5-7-11/h3-7,10,12,15H,8-9H2,1-2H3,(H,14,16)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGHASJBQTDDGLA-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CO)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80447732 | |

| Record name | (S)-N-CBZ-valinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6216-65-5 | |

| Record name | (S)-N-CBZ-valinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Cbz-L-valinol: Structure, Synthesis, and Applications in Drug Development

This guide provides a comprehensive technical overview of N-Carbobenzyloxy-L-valinol (Cbz-L-valinol), a pivotal chiral building block in modern organic synthesis and pharmaceutical development. We will delve into its molecular architecture, outline a detailed and validated synthesis protocol, and explore its applications, particularly in the construction of complex therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile compound.

Core Concepts: Understanding the Molecular Structure of this compound

This compound, systematically named benzyl N-[(2S)-1-hydroxy-3-methylbutan-2-yl]carbamate, is a derivative of the essential amino acid L-valine.[1][2] Its structure is characterized by two key features: the L-valinol backbone and the N-terminal Carbobenzyloxy (Cbz or Z) protecting group.

The L-valinol core provides the inherent chirality, which is crucial for stereospecific synthesis, a cornerstone of modern drug design. The isopropyl side chain of the valine residue influences the steric environment around the chiral center. The primary alcohol (-CH₂OH) is a versatile functional group, amenable to a variety of chemical transformations.

The Cbz group, introduced by reacting the amino group with benzyl chloroformate, serves to protect the nitrogen atom from unwanted reactions during multi-step syntheses.[3] This protecting group is stable under a range of reaction conditions but can be readily removed when desired, typically through catalytic hydrogenation.[3][4] This controlled reactivity makes this compound an invaluable intermediate in the synthesis of peptides and other complex molecules.[5][6]

The molecular formula for this compound is C₁₃H₁₉NO₃, and it has a molecular weight of 237.29 g/mol .[1]

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6216-65-5 | [7] |

| Molecular Formula | C₁₃H₁₉NO₃ | [1] |

| Molecular Weight | 237.29 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [3][6] |

| Storage Temperature | Room Temperature, Sealed in Dry, Keep in Dark Place | [8][9] |

Synthesis of this compound: A Validated Experimental Protocol

The synthesis of this compound is typically achieved through a two-step process starting from the readily available amino acid L-valine. The first step involves the protection of the amino group with the Carbobenzyloxy (Cbz) group, followed by the reduction of the carboxylic acid to a primary alcohol.

Step 1: Synthesis of N-Cbz-L-valine

The initial step is the protection of L-valine with benzyl chloroformate (Cbz-Cl) in an alkaline medium.[3] This reaction is often performed at a controlled, low temperature to manage exothermicity and minimize side reactions.[10]

Detailed Protocol:

-

Suspend L-valine (1 eq.) in water.

-

Add a base, such as sodium carbonate (Na₂CO₃), to the suspension and stir until the L-valine is dissolved.[4]

-

Cool the reaction mixture to 0°C or below.[10]

-

Slowly add benzyl chloroformate (Cbz-Cl) (1.1 eq.) dropwise to the cooled solution, maintaining the temperature between 10°C and 20°C.[10]

-

Allow the reaction to stir at room temperature for several hours to ensure completion.[4]

-

After the reaction is complete, extract the mixture with an organic solvent like dichloromethane or ethyl acetate to remove unreacted Cbz-Cl and other organic impurities.[4][10]

-

Acidify the aqueous layer with a strong acid, such as hydrochloric acid (HCl), to a pH of 2. This will precipitate the N-Cbz-L-valine product.[4][10]

-

Collect the white solid by suction filtration and wash it with cold water.[10]

-

The crude product can be further purified by recrystallization.

Step 2: Reduction of N-Cbz-L-valine to this compound

The carboxylic acid of N-Cbz-L-valine is then reduced to a primary alcohol. A common method for this transformation is the use of a borohydride reducing agent.[4]

Detailed Protocol:

-

Dissolve N-Cbz-L-valine (1 eq.) in an anhydrous organic solvent such as tetrahydrofuran (THF).[4]

-

Add a borohydride reducing agent, for example, sodium borohydride (NaBH₄), to the solution.[4]

-

Slowly add a proton source, such as methanol, to the mixture over a period of time.[4]

-

After the addition is complete, allow the reaction to stir at room temperature.

-

Quench the reaction by adding water.

-

Adjust the pH to 2 with a suitable acid.

-

Extract the product into an organic solvent like ethyl acetate.[4]

-

Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure to obtain the crude this compound.[4]

-

The product can be purified by column chromatography if necessary.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound from L-valine.

Applications in Drug Development and Organic Synthesis

This compound and its precursor, N-Cbz-L-valine, are highly valuable intermediates in the pharmaceutical industry and organic synthesis. Their utility stems from their defined stereochemistry and the presence of the versatile Cbz protecting group.[5][6]

Chiral Building Block in Asymmetric Synthesis

The inherent chirality of this compound makes it an excellent starting material or intermediate for the synthesis of enantiomerically pure compounds.[5] This is of paramount importance in drug development, as different enantiomers of a drug can have vastly different pharmacological activities and toxicities.

Intermediate in the Synthesis of Antiviral Drugs

N-Cbz-L-valine is a crucial intermediate in the synthesis of potent antiviral drugs such as Valaciclovir and Valganciclovir.[3][6] The L-valine ester moiety in these drugs enhances their oral bioavailability and therapeutic efficacy.[6]

Role in Peptide Synthesis

The Cbz group is a well-established protecting group in peptide synthesis.[11] It prevents the amino group of the valine residue from participating in unwanted side reactions during peptide bond formation.[3] this compound can be incorporated into peptide structures, or its precursor, N-Cbz-L-valine, can be used to introduce a valine residue into a growing peptide chain.[12]

Logical Relationship in a Synthetic Pathway

Caption: Role of this compound in a multi-step drug synthesis pathway.

Conclusion

This compound is a fundamentally important molecule for chemists and pharmaceutical scientists. Its well-defined structure, coupled with a straightforward and scalable synthesis, makes it an indispensable tool in the creation of complex, stereochemically pure molecules. The strategic use of the Cbz protecting group allows for controlled and selective reactions, paving the way for the efficient synthesis of a wide range of biologically active compounds, including vital antiviral medications. A thorough understanding of its properties and reactivity is essential for any professional engaged in the field of drug discovery and development.

References

-

Understanding the Chemical Properties and Synthesis of N-Carbobenzyloxy-L-valine. NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]

-

Preparation method of CBZ-L-valine. Eureka | Patsnap. (n.d.). Retrieved from [Link]

- Process for preparing enantiomerically enriched amino-alcohols. Google Patents. (n.d.).

-

Cas 6216-65-5,this compound. LookChem. (n.d.). Retrieved from [Link]

-

Cbz-L-Valine (Cbz -Val-OH) BP EP USP CAS 1149-26-4 Manufacturers and Suppliers. (n.d.). Retrieved from [Link]

-

Synthesis of N-CBZ-L-prolyl-L-valine. PrepChem.com. (n.d.). Retrieved from [Link]

-

N-Carbobenzyloxy-L-valine: A Cornerstone in Pharmaceutical Intermediate Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]

-

This compound. Crysdot LLC. (n.d.). Retrieved from [Link]

-

N-Carbobenzoxy-L-valine | C13H17NO4 | CID 726987. PubChem. (n.d.). Retrieved from [Link]

-

L-(+)-Valinol. SpectraBase. (n.d.). Retrieved from [Link]

-

N-Benzyloxycarbonyl-L-valinol molecular information. Cas Number Lookup. (n.d.). Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. molecularinfo.com [molecularinfo.com]

- 3. nbinno.com [nbinno.com]

- 4. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents [patents.google.com]

- 5. N-((Benzyloxy)carbonyl)-N-methyl-L-valine | 42417-65-2 | Benchchem [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound | 6216-65-5 [chemicalbook.com]

- 8. lookchem.com [lookchem.com]

- 9. N-Carbobenzyloxy-L-valine | 1149-26-4 [chemicalbook.com]

- 10. Preparation method of CBZ-L-valine - Eureka | Patsnap [eureka.patsnap.com]

- 11. Z-L-Val-OH | 1149-26-4 | Benchchem [benchchem.com]

- 12. prepchem.com [prepchem.com]

A Comprehensive Technical Guide to the Synthesis of Cbz-L-valinol from L-valine

This guide provides an in-depth exploration of the synthetic pathway converting L-valine, a common amino acid, into Cbz-L-valinol, a valuable chiral building block in pharmaceutical and fine chemical industries. The content herein is curated for researchers, scientists, and professionals in drug development, emphasizing not just the procedural steps but the underlying chemical principles and rationale that govern this transformation.

Introduction: The Significance of this compound

L-valinol, the alcohol analog of L-valine, is a crucial chiral intermediate.[1] Its protected form, N-Carbobenzyloxy-L-valinol (this compound), is particularly important in peptide synthesis and the development of complex organic molecules.[2] The carbobenzyloxy (Cbz or Z) protecting group masks the nucleophilicity of the amine, allowing for selective reactions at other parts of the molecule.[3][4] This guide will detail a robust and widely adopted two-step synthesis of this compound from L-valine, focusing on the protection of the amino group followed by the reduction of the carboxylic acid.

Overall Synthetic Strategy

The conversion of L-valine to this compound is efficiently achieved in two primary stages:

-

N-Protection: The amino group of L-valine is protected with a carbobenzyloxy group using benzyl chloroformate (Cbz-Cl).

-

Reduction: The carboxylic acid moiety of the resulting N-Cbz-L-valine is selectively reduced to a primary alcohol.

This strategy ensures the preservation of the stereocenter at the alpha-carbon, a critical requirement for its application in asymmetric synthesis.[1]

Caption: Overall workflow for the synthesis of this compound.

Part 1: N-Protection of L-valine to form N-Cbz-L-valine

The initial and critical step in this synthesis is the protection of the amine functionality of L-valine. The benzyloxycarbonyl (Cbz) group is an ideal choice due to its stability under a range of reaction conditions and its facile removal by catalytic hydrogenation.[3][5]

Mechanistic Insight

The protection reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of L-valine attacks the electrophilic carbonyl carbon of benzyl chloroformate.[3][6] The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[3]

Experimental Protocol: N-Cbz-L-valine Synthesis

This protocol is adapted from established procedures for the Cbz protection of amino acids.[2][7][8]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| L-Valine | 117.15 | 10.0 g | 0.085 |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 9.0 g | 0.085 |

| Benzyl Chloroformate (Cbz-Cl) | 170.59 | 16.0 mL | 0.094 |

| Dioxane | - | 100 mL | - |

| Water | - | 100 mL | - |

| Diethyl Ether | - | As needed | - |

| 6M Hydrochloric Acid (HCl) | - | As needed | - |

Procedure:

-

Dissolution of L-valine: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of L-valine and 9.0 g of sodium carbonate in 100 mL of water. Stir until a clear solution is obtained.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C. This is critical to control the exothermicity of the reaction and prevent unwanted side reactions.[2]

-

Addition of Cbz-Cl: Slowly add 16.0 mL of benzyl chloroformate (Cbz-Cl) dropwise to the cold, stirred solution over a period of 30-45 minutes. It is important to maintain the temperature below 10 °C during the addition.[8]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel and wash with 50 mL of diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol byproduct. Discard the organic layer.

-

Cool the aqueous layer in an ice bath and acidify to a pH of 2 by the slow addition of 6M HCl. A white precipitate of N-Cbz-L-valine will form.

-

-

Isolation and Purification:

-

Collect the white solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain pure N-Cbz-L-valine.

-

Dry the product under vacuum. A typical yield is in the range of 85-95%.

-

Part 2: Reduction of N-Cbz-L-valine to this compound

The second stage of the synthesis involves the reduction of the carboxylic acid group of N-Cbz-L-valine to a primary alcohol. This transformation requires a reducing agent that is potent enough to reduce a carboxylic acid but does not cleave the Cbz protecting group.

Choice of Reducing Agent

Several reducing agents can be employed for this purpose, each with its own advantages and disadvantages.

-

Lithium Aluminum Hydride (LAH): LAH is a powerful reducing agent capable of reducing carboxylic acids to alcohols.[9][10][11] However, it is highly reactive, pyrophoric, and requires strictly anhydrous conditions.[10]

-

Borane (BH₃): Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS), are excellent reagents for the selective reduction of carboxylic acids in the presence of other functional groups.[12][13] They are generally safer to handle than LAH.

-

Sodium Borohydride (NaBH₄) with an Activator: Sodium borohydride itself is not strong enough to reduce carboxylic acids directly.[14] However, its reactivity can be enhanced by using it in conjunction with activators like iodine (I₂) or by converting the carboxylic acid to a more reactive species like a mixed anhydride.[15][16]

For this guide, we will focus on the borane-mediated reduction due to its high selectivity and relatively safer handling profile.

Experimental Protocol: this compound Synthesis via Borane Reduction

This protocol is a representative procedure for the borane reduction of N-protected amino acids.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-Cbz-L-valine | 251.28 | 10.0 g | 0.040 |

| Borane-tetrahydrofuran complex (1M in THF) | - | 80 mL | 0.080 |

| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |

| Methanol | - | As needed | - |

| 1M Hydrochloric Acid (HCl) | - | As needed | - |

| Ethyl Acetate | - | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |

Procedure:

-

Setup: In a flame-dried 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 10.0 g of N-Cbz-L-valine in 100 mL of anhydrous THF.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Borane: Slowly add 80 mL of 1M BH₃·THF solution dropwise to the stirred solution of N-Cbz-L-valine. Control the addition rate to maintain the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.

-

Quenching: Carefully quench the reaction by slowly adding methanol dropwise at 0 °C until the effervescence ceases. This step is to destroy any excess borane.

-

Work-up:

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in 100 mL of ethyl acetate and wash sequentially with 50 mL of 1M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

-

Isolation and Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound as a white solid or a colorless oil. A typical yield for this step is 80-90%.

-

Conclusion

The synthesis of this compound from L-valine is a well-established and reliable process that is fundamental in the field of synthetic organic chemistry. By carefully selecting the appropriate protecting group and reducing agent, high yields of the desired chiral amino alcohol can be achieved while maintaining stereochemical integrity. The protocols and mechanistic insights provided in this guide offer a comprehensive framework for researchers and professionals to successfully perform this synthesis and apply it to their respective areas of drug discovery and development.

References

-

Amino Acid-Protecting Groups - Chemical Reviews - [Link][17][18]

-

Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism - Total Synthesis - [Link][3]

-

Understanding the Chemical Properties and Synthesis of N-Carbobenzyloxy-L-valine - NINGBO INNO PHARMCHEM CO.,LTD. - [Link][2]

-

REDUCTION OF L-VALINE TO L-VALINOL - Organic Syntheses - [Link][9]

-

A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity - Bentham Science - [Link][15]

-

Adding Cbz Protecting Group Mechanism | Organic Chemistry - YouTube - [Link][6]

-

Process for the reduction of amino acids and the derivatives thereof - Google Patents - [20]

-

Amine Protection and Deprotection - Master Organic Chemistry - [Link][5]

-

Reduction of Chiral Amino Acids Based on Current Method - Journal of Applicable Chemistry - [Link][10]

-

Reduction of amino acids to corresponding amino alcohols - Chemistry Stack Exchange - [Link][16]

-

Process for preparing enantiomerically enriched amino-alcohols - Google Patents - [7]

-

Preparation method of CBZ-L-valine - Patsnap - [8]

-

Lithium Aluminum Hydride: A Powerful Reducing Agent - ResearchGate - [Link][22]

-

Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. - BYJU'S - [Link][11]

-

Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps - [Link][14]

-

Carboxylic Acids to Alcohols, Part 3: Borane - YouTube - [Link][13]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents [patents.google.com]

- 8. Preparation method of CBZ-L-valine - Eureka | Patsnap [eureka.patsnap.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. jocpr.com [jocpr.com]

- 11. byjus.com [byjus.com]

- 12. Borane Reagents [organic-chemistry.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]

- 15. benthamopen.com [benthamopen.com]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. scispace.com [scispace.com]

- 19. chemia.ug.edu.pl [chemia.ug.edu.pl]

- 20. US5744611A - Process for the reduction of amino acids and the derivatives thereof - Google Patents [patents.google.com]

- 21. Valinol - Wikipedia [en.wikipedia.org]

- 22. researchgate.net [researchgate.net]

Cbz-L-valinol CAS number and molecular weight

An In-Depth Technical Guide to Cbz-L-valinol: Synthesis, Properties, and Applications in Drug Development

Authored by a Senior Application Scientist

Introduction: In the landscape of modern pharmaceutical synthesis, the precise control of stereochemistry is paramount to achieving therapeutic efficacy and safety. Chiral building blocks derived from the natural pool of amino acids serve as foundational scaffolds for the construction of complex, enantiomerically pure active pharmaceutical ingredients (APIs). Among these, this compound, the N-benzyloxycarbonyl protected form of L-valinol, stands out as a critical intermediate. Its strategic importance lies in the dual functionality it offers: a masked amino group that prevents unwanted side reactions and a primary alcohol that serves as a versatile handle for further chemical transformations. The bulky isopropyl side chain, a hallmark of its parent amino acid L-valine, provides significant steric influence, making it an invaluable tool in asymmetric synthesis.

This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and professionals in the field of drug development. We will delve into its fundamental properties, explore its synthesis from readily available starting materials, and illuminate its pivotal role in the synthesis of chiral auxiliaries and as a precursor to vital therapeutic agents.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and characterization.

| Property | Value | Reference(s) |

| CAS Number | 6216-65-5 | [1] |

| Molecular Formula | C₁₃H₁₉NO₃ | [1] |

| Molecular Weight | 237.30 g/mol | |

| IUPAC Name | benzyl N-[(2S)-1-hydroxy-3-methylbutan-2-yl]carbamate | [2] |

| Synonyms | N-Carbobenzyloxy-L-valinol, Z-Val-ol | |

| Appearance | Off-white solid (inferred from precursor) | [N/A] |

| Boiling Point | 391.9 ± 35.0 °C at 760 mmHg | |

| Storage Conditions | 2-8 °C |

The Synthetic Pathway to this compound

The synthesis of this compound is a well-established, multi-step process that begins with the readily available and enantiomerically pure amino acid, L-valine. The synthetic strategy hinges on two key transformations: the protection of the amino group and the reduction of the carboxylic acid.

Caption: Synthetic route from L-valine to this compound.

Part 1: N-Protection of L-Valine

The first and most critical step is the protection of the nucleophilic amino group of L-valine to prevent its interference in the subsequent reduction step. The benzyloxycarbonyl (Cbz or Z) group is an ideal choice for this purpose due to its stability under a range of reaction conditions and its facile removal via catalytic hydrogenation.[3] The standard procedure for introducing the Cbz group is the Schotten-Baumann reaction, which involves the treatment of L-valine with benzyl chloroformate (Cbz-Cl) in an aqueous alkaline medium.[4]

Rationale for Experimental Choices:

-

Alkaline Medium (e.g., NaOH or Na₂CO₃): The base serves a dual purpose: it deprotonates the amino group, rendering it a more potent nucleophile to attack the benzyl chloroformate, and it neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.

-

Controlled Temperature (0-5 °C): This reaction is exothermic. Maintaining a low temperature is crucial to prevent the hydrolysis of the benzyl chloroformate reagent and to minimize potential side reactions, thereby ensuring a high yield of the desired N-protected product.[4]

Part 2: Reduction of N-Cbz-L-valine to this compound

With the amino group securely protected, the carboxylic acid moiety of N-Cbz-L-valine is reduced to a primary alcohol. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective, they are often expensive and pyrophoric, posing challenges for large-scale synthesis.[5] A safer and more cost-effective alternative involves the use of sodium borohydride in combination with iodine (I₂). This system generates diborane in situ, which is a highly effective reagent for the reduction of carboxylic acids.

Experimental Protocol: Synthesis of this compound

This protocol is a representative synthesis based on established chemical principles for the reduction of N-protected amino acids.

-

Preparation of the Precursor: Synthesize N-Cbz-L-valine according to established literature procedures by reacting L-valine with benzyl chloroformate under Schotten-Baumann conditions.[4]

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend N-Cbz-L-valine in anhydrous tetrahydrofuran (THF).

-

Addition of Reducing Agent: Cool the suspension to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) portion-wise to the stirred suspension.

-

In Situ Borane Generation: Slowly add a solution of iodine (I₂) in anhydrous THF via the dropping funnel. The reaction mixture will typically evolve hydrogen gas and may change color. Maintain the temperature below 10 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of methanol, followed by an aqueous solution of sodium thiosulfate to consume any excess iodine. Acidify the mixture with 1N HCl and extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Applications in Asymmetric Synthesis and Drug Development

The utility of this compound in the pharmaceutical industry stems from its role as a precursor to L-valinol and its derivatives, which are cornerstones of asymmetric synthesis.

Precursor to Chiral Auxiliaries

A chiral auxiliary is a stereogenic unit that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a synthetic transformation.[6] L-valinol, readily obtained by the deprotection of this compound, is a key starting material for the synthesis of Evans-type oxazolidinone auxiliaries.[]

Caption: this compound as a precursor to Evans auxiliaries.

The bulky isopropyl group of the valinol-derived oxazolidinone effectively shields one face of the enolate formed from an N-acylated substrate. This steric hindrance directs incoming electrophiles to the opposite face, resulting in a highly diastereoselective bond formation. This strategy is widely employed in natural product synthesis and drug development to create complex stereogenic centers with predictable and high fidelity.[]

Building Block for Antiviral Drugs

The L-valine moiety is a key structural component in several important antiviral prodrugs, such as Valacyclovir and Valganciclovir.[3][8] These drugs are L-valyl esters of the active antiviral agents Acyclovir and Ganciclovir, respectively. The esterification with L-valine significantly enhances the oral bioavailability of the parent drug. The synthesis of these prodrugs involves the coupling of N-Cbz-L-valine with the hydroxyl group of the parent antiviral agent, followed by the deprotection of the Cbz group.[8][9] While this compound is not directly incorporated, the synthetic strategies and the importance of the Cbz-protected valine core are directly relevant and highlight the central role of this class of compounds in medicinal chemistry.

Spectroscopic Characterization

The structural integrity and purity of this compound are confirmed using standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene (CH₂) protons adjacent to the oxygen, signals for the methine (CH) and methylene (CH₂) protons of the valinol backbone, and distinct signals for the diastereotopic methyl protons of the isopropyl group.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display resonances for the carbonyl carbon of the carbamate, the aromatic carbons of the benzyl group, the benzylic methylene carbon, and the carbons of the valinol backbone, including the two distinct methyl carbons of the isopropyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the N-H stretching of the carbamate, C=O stretching of the carbamate carbonyl group (around 1680-1700 cm⁻¹), and a broad O-H stretching band for the primary alcohol.

Safety and Handling

This compound should be handled in accordance with good laboratory practice. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is more than just a protected amino alcohol; it is a strategic intermediate that empowers chemists to exert precise control over stereochemistry in the synthesis of complex molecules. Its straightforward preparation from L-valine, coupled with the versatility of the Cbz protecting group and the chiral scaffold it provides, ensures its continued importance in the drug discovery and development pipeline. A thorough understanding of its properties, synthesis, and applications, as outlined in this guide, is essential for any scientist working at the forefront of pharmaceutical innovation.

References

-

Organic Syntheses Procedure. (n.d.). Benzyl hydroxymethyl carbamate. Retrieved from [Link]

-

An Efficient and Large Scale Process for Synthesis of Valacyclovir. (n.d.). Dr. Reddy's Laboratories Ltd. Retrieved from [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Retrieved from [Link]

-

White Rose eTheses Online. (n.d.). Investigation of Aminonitriles as Organocatalysts. Retrieved from [Link]

-

The Pharma Innovation Journal. (2021). Synthesis of related substances of antiviral drug Valacyclovir. Retrieved from [Link]

- Google Patents. (n.d.). US8324381B2 - Preparation of ester of purine derivatives.

-

Crysdot LLC. (n.d.). This compound - Amino Acide Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN1323068C - Method for synthesizing N-benzyloxy-oxo-L-valine synthesizing method.

-

Wikipedia. (n.d.). Valinol. Retrieved from [Link]

-

PharmaCompass.com. (n.d.). Benzyl (S)-(1-hydroxy-3-methylbutan-2-yl)carbamate. Retrieved from [Link]

-

NIH. (n.d.). Antiviral Drugs - PMC - PubMed Central. Retrieved from [Link]

-

PubChemLite. (n.d.). Benzyl (s)-(1,3-dihydroxy-3-methylbutan-2-yl)carbamate. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole). Retrieved from [Link]

-

Beilstein Journals. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Retrieved from [Link]

-

SciSpace. (n.d.). 1H and 13C NMR of Synthetic Macrocyclic Lactones and Their Precursors. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0000883). Retrieved from [Link]

-

YouTube. (2020). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of high-purity carbamazepine (CBZ)-valaciclovir.

-

NIH. (2018). Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of L-valine CH 3-groups (D, E). Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Benzyl (S)-(1-hydroxy-3-methylbutan-2-yl)carbamate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. US8324381B2 - Preparation of ester of purine derivatives - Google Patents [patents.google.com]

- 4. CN1323068C - Method for synthesizing N-benzyloxy-oxo-L-valine synthesizing method - Google Patents [patents.google.com]

- 5. Valinol - Wikipedia [en.wikipedia.org]

- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 8. thepharmajournal.com [thepharmajournal.com]

- 9. asianpubs.org [asianpubs.org]

A Technical Guide to the Mechanistic Role of Cbz-L-Valinol in Modern Chiral Synthesis

Abstract

Derived from the naturally abundant chiral pool amino acid L-valine, Cbz-L-valinol serves as a cornerstone in modern asymmetric synthesis. Its stereochemically defined structure, featuring a bulky isopropyl group adjacent to a protected amine and a primary alcohol, makes it a highly versatile and powerful tool for the stereocontrolled construction of complex molecules. This technical guide provides an in-depth analysis of the mechanisms through which this compound and its parent amino alcohol, L-valinol, exert stereochemical control. We will explore its foundational role as a precursor to high-fidelity chiral auxiliaries, its application as a protected chiral building block in the synthesis of pharmaceutical agents, and its use in the design of sophisticated chiral catalysts. This paper is intended for researchers, chemists, and drug development professionals seeking to leverage this invaluable synthon to achieve high levels of enantioselectivity in their synthetic endeavors.

Part 1: Foundational Principles: The this compound Construct

The efficacy of this compound in chiral synthesis is rooted in its origin, protection strategy, and inherent stereochemistry. Understanding these fundamentals is crucial for its effective application.

The Chiral Pool Advantage: The L-Valine Origin

The term "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure compounds from natural sources, such as amino acids, sugars, and terpenes. L-valine, a proteinogenic amino acid, is a prime example. Synthesis starting from L-valine provides a direct and cost-effective route to complex chiral molecules, bypassing the need for often complex and costly asymmetric induction or resolution steps.[1] L-valinol, obtained by the reduction of L-valine, inherits this stereochemical integrity, making it a valuable chiral building block.[2][3]

Synthesis and Physicochemical Properties of this compound

The synthesis of this compound is typically a two-step process starting from L-valine. The first step involves the protection of the amino group with a carbobenzyloxy (Cbz) group, followed by the reduction of the carboxylic acid to a primary alcohol.

Step 1: N-Protection of L-Valine The amine is protected using benzyl chloroformate (Cbz-Cl) under alkaline conditions, often referred to as the Schotten-Baumann reaction.[4] This reaction must be performed under controlled temperature to prevent side reactions.[4]

Step 2: Reduction of Cbz-L-Valine The carboxylic acid of Cbz-L-valine is then reduced. While strong reducing agents like lithium aluminum hydride (LiAlH₄) can be used, a common and safer laboratory method involves converting the acid to an ester followed by reduction with sodium borohydride (NaBH₄).[5]

Experimental Protocol: Two-Step Synthesis of this compound from L-Valine [5]

Part A: Synthesis of Cbz-L-Valine

-

Suspend L-valine in an aqueous solution of a base like sodium carbonate.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add benzyl chloroformate (Cbz-Cl) dropwise while vigorously stirring, maintaining the pH in the alkaline range.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Work up the reaction by washing with an organic solvent (e.g., diethyl ether) to remove unreacted Cbz-Cl.

-

Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of ~2, causing the Cbz-L-valine product to precipitate.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Part B: Synthesis of this compound

-

Dissolve the Cbz-L-valine from Part A in an anhydrous alcohol, such as methanol, and add a catalytic amount of sulfuric acid. Stir overnight to form the methyl ester.

-

Remove the solvent under reduced pressure and redissolve the resulting crude ester in an appropriate solvent like THF.

-

Add sodium borohydride (NaBH₄) portion-wise to the solution.

-

Slowly add methanol to the mixture, which facilitates the reduction.

-

After the reaction is complete, quench carefully with water and adjust the pH to ~2.

-

Extract the this compound product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Table 1: Physicochemical Properties of N-Cbz-L-Valine

| Property | Value | Reference |

| CAS Number | 1149-26-4 | [6] |

| Molecular Formula | C₁₃H₁₇NO₄ | [4] |

| Molecular Weight | 251.28 g/mol | [4] |

| Appearance | White crystalline powder | [6] |

| Melting Point | 62-64 °C | [4] |

| Solubility | Moderately soluble in water; highly soluble in methanol, ethanol | [6] |

The Role of the Carbobenzyloxy (Cbz) Group

The Cbz group is a cornerstone of peptide chemistry and organic synthesis for several reasons:

-

Robust Protection: It effectively renders the highly nucleophilic amino group inert to a wide range of reaction conditions, including those involving organometallics, hydrides, and many oxidizing/reducing agents.[4]

-

Facile Cleavage: The Cbz group can be cleanly and selectively removed under mild conditions, most commonly via catalytic hydrogenation (e.g., H₂, Pd/C). This process releases the free amine and generates toluene and carbon dioxide as byproducts, which are easily removed.[4][5] This orthogonality makes it invaluable in multi-step synthesis.

Part 2: Core Mechanism I: L-Valinol as a Precursor to Chiral Auxiliaries

One of the most powerful applications of L-valinol is in the synthesis of chiral auxiliaries. A chiral auxiliary is a temporary stereogenic unit that, when attached to a prochiral substrate, directs a subsequent reaction to favor the formation of one stereoisomer over another.[7][8]

The Evans Oxazolidinone Auxiliary

L-valinol is a common starting material for the synthesis of Evans-type oxazolidinone auxiliaries, which are renowned for their high levels of stereocontrol in alkylation and aldol reactions.[9] The valinol-derived auxiliary contains a five-membered ring that, when acylated, provides a predictable and rigid environment for asymmetric induction.

Mechanism of Stereocontrol in Alkylation Reactions

The mechanism of stereocontrol relies on the formation of a rigid, planar enolate whose facial accessibility is controlled by the bulky isopropyl group of the original valinol moiety.

-

Acylation: The oxazolidinone auxiliary is first acylated with an acyl halide to form an N-acyl imide.

-

Enolate Formation: Treatment with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), selectively removes a proton to form a Z-enolate. The Z-geometry is favored due to dipole minimization.

-

Chelation & Steric Shielding: The lithium cation chelates with both the enolate oxygen and the carbonyl oxygen of the imide. This locks the molecule into a rigid, planar conformation. In this conformation, the bulky isopropyl group effectively shields the top face of the enolate.

-

Electrophilic Attack: An incoming electrophile (e.g., an alkyl halide) can therefore only approach from the less sterically hindered bottom face, leading to the formation of a single diastereomer with high selectivity.

-

Auxiliary Cleavage: The auxiliary can be subsequently cleaved via hydrolysis, reduction, or other transformations to reveal the desired enantiomerically pure product (e.g., carboxylic acid, alcohol, or aldehyde) and recover the auxiliary.[9]

Caption: Logical workflow of stereocontrol using a valinol-derived Evans auxiliary.

Table 2: Diastereoselectivity in Evans Auxiliary-Mediated Alkylations

| Substrate (R-CO-Aux) | Electrophile (E-X) | Diastereomeric Ratio (d.r.) | Reference |

| Propionyl | Benzyl bromide | >99:1 | [9] |

| Propionyl | Methyl iodide | 97:3 | [9] |

| Acetyl | Allyl iodide | 95:5 | [9] |

Part 3: Core Mechanism II: this compound as a Chiral Building Block

Beyond its use as a removable auxiliary, the this compound unit can be directly incorporated as a permanent part of the final molecular structure. In this "chiral building block" or "synthon" approach, the compound's inherent chirality is transferred to the target molecule.

Case Study: Synthesis of ADC Linker Precursors

A prominent application is in the synthesis of drug linkers for Antibody-Drug Conjugates (ADCs).[10] ADCs are targeted cancer therapies comprising an antibody, a cytotoxic agent, and a linker. Cbz-N-methyl-L-valine, readily prepared from Cbz-L-valine, is a key intermediate for the linker portion of potent ADCs like those containing monomethyl auristatin F (MMAF).[10][11]

The synthetic sequence leverages the Cbz-protected valine structure as a scaffold. The Cbz group protects the amine during subsequent coupling reactions, and the valine side chain provides specific steric and electronic properties to the final linker.

Caption: Synthetic workflow for an ADC linker using a valine-derived building block.

Experimental Protocol: Peptide Coupling with Cbz-N-methyl-L-valine [11]

-

Under an inert nitrogen atmosphere, dissolve Cbz-N-methyl-L-valine (1.0 eq), HATU (1.2 eq), and DIEA (3.0 eq) in anhydrous dichloromethane (DCM).

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Add the desired amine component (1.0 eq) to the reaction mixture.

-

Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by LCMS.

-

Upon completion, dilute the reaction with DCM and wash sequentially with an aqueous citric acid solution and saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired coupled product.

Part 4: Advanced Applications: From Valinol to Chiral Catalysts

The chiral scaffold of L-valinol is also used to construct highly effective enantioselective catalysts, both for organocatalysis and transition-metal catalysis.

Valinol in Organocatalysis

L-valinol can be combined with other chiral molecules, like L-proline, to create powerful organocatalysts. For instance, a proline-valinol thioamide has been shown to be a highly active catalyst for direct asymmetric aldol reactions, achieving up to 96% enantiomeric excess (ee) with low catalyst loading (2 mol%).[12] In this mechanism, the proline moiety forms an enamine intermediate with the ketone, while the valinol-derived portion helps construct a defined chiral pocket through hydrogen bonding, dictating the facial selectivity of the aldehyde's approach.

Valinol-Derived Ligands for Metal Catalysis

Chiral amino alcohols are excellent precursors for ligands in asymmetric transition-metal catalysis. The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that influences the outcome of reactions like reductions, oxidations, and C-C bond formations.

In a novel approach, L-valinol has been grafted onto the internal structure of a Metal-Organic Framework (MOF).[13] The valinol-functionalized MOF was then metalated with iron(II) chloride. This created a single-site, heterogeneous catalyst that, upon activation, efficiently catalyzed the asymmetric hydrosilylation of ketones to produce chiral alcohols with up to 99% ee and high turnover numbers. The catalyst's reusability highlights the advantages of immobilizing a valinol-derived chiral environment on a solid support.[13]

Caption: Conceptual diagram of a valinol-derived ligand creating a chiral environment around a metal center.

Part 5: Summary and Future Outlook

This compound, and its parent L-valinol, represent far more than simple chiral molecules; they are enabling tools in asymmetric synthesis. Their mechanistic utility spans three critical domains:

-

Chiral Auxiliaries: As precursors to Evans-type oxazolidinones, they provide a reliable and predictable platform for high-fidelity asymmetric alkylations and aldol reactions, driven by steric shielding in a chelation-controlled transition state.

-

Chiral Building Blocks: The Cbz-protected valinol scaffold can be seamlessly integrated into complex target molecules, such as pharmaceutical linkers, transferring its inherent chirality directly to the final product.

-

Chiral Catalysts: The valinol structure serves as a foundation for designing sophisticated organocatalysts and ligands for heterogeneous and homogeneous metal catalysis, creating a defined chiral pocket to influence reaction outcomes.

The continued importance of this compound in drug development and fine chemical synthesis is assured. Future research will likely focus on incorporating this versatile chiral unit into novel catalytic systems, including biocatalytic pathways and continuous flow processes, further enhancing the efficiency, sustainability, and scope of asymmetric synthesis.[14]

References

- 1. baranlab.org [baranlab.org]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents [patents.google.com]

- 6. Cbz-L-Valine (Cbz -Val-OH) BP EP USP CAS 1149-26-4 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 8. 手性助剂 [sigmaaldrich.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. Page loading... [guidechem.com]

- 11. Cbz-N-methyl-L-valine - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Solubility Profile of Cbz-L-valinol: A Guide to Prediction, Measurement, and Application

An In-depth Technical Guide for the Research Scientist

Abstract

N-Carbobenzyloxy-L-valinol (Cbz-L-valinol) is a pivotal chiral building block and intermediate in the synthesis of complex pharmaceutical agents and fine chemicals.[1][2] Its utility in synthetic workflows is fundamentally governed by its solubility in common organic solvents, which dictates reaction concentration, purification strategies, and overall process efficiency. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and determining the solubility of this compound. In the absence of extensive published quantitative data, this document emphasizes the principles of solubility based on molecular structure, provides a detailed, field-proven protocol for experimental solubility determination, and discusses the critical factors influencing these measurements.

Introduction: The Synthetic Importance of this compound

This compound, identified by CAS number 6216-65-5, is a protected amino alcohol derived from the essential amino acid L-valine.[3] The carbobenzyloxy (Cbz) protecting group on the amine is instrumental in synthetic chemistry, allowing for selective reactions at other sites within a molecule before its clean removal, typically via catalytic hydrogenation.[4] This controlled reactivity makes this compound a valuable intermediate in the multi-step synthesis of biologically active peptides and chiral drugs.[5]

Effective process development and optimization require a thorough understanding of the material's physicochemical properties, chief among them being solubility. Solubility data informs critical decisions:

-

Reaction Solvent Selection: Achieving a homogeneous reaction phase is often essential for optimal kinetics and yield.

-

Concentration Limits: Understanding the saturation point is crucial for maximizing throughput without risking premature precipitation.

-

Purification: Solubility differences are exploited in crystallization, extraction, and chromatographic purification methods.

-

Handling and Storage: Proper solvent choice is necessary for preparing stock solutions and stable formulations.

This guide will first deconstruct the molecular features of this compound to predict its solubility behavior and then provide a robust experimental methodology for its quantitative measurement.

Physicochemical Profile and Predicted Solubility

The solubility of a solute in a given solvent is dictated by the principle of "like dissolves like." This is governed by the polarity, hydrogen bonding capability, and dispersion forces of both the solute and solvent molecules. An analysis of the this compound structure provides a strong basis for predicting its solubility profile.

Molecular Structure of this compound:

-

Carbobenzyloxy (Cbz) Group: This large, aromatic moiety is predominantly nonpolar and hydrophobic. It will strongly favor interactions with solvents that have aromatic or nonpolar character.

-

Isopropyl Side Chain: The valine-derived isopropyl group is aliphatic and nonpolar, further contributing to the molecule's hydrophobic nature and favoring solubility in less polar environments.

-

Primary Alcohol (-CH2OH): This is a polar functional group capable of acting as both a hydrogen bond donor and acceptor. This feature is key to its solubility in polar protic solvents.

-

Amide (Carbamate) Linkage: The -NH-C(=O)-O- linkage is polar and contains both a hydrogen bond donor (N-H) and acceptors (C=O). This contributes to its solubility in a range of polar solvents.

Predicted Solubility Trends:

Based on this structural analysis, we can predict the following solubility hierarchy for this compound:

-

High Solubility: Expected in polar protic solvents such as methanol, ethanol, and isopropanol. These solvents can engage in hydrogen bonding with the molecule's hydroxyl and amide groups, while their alkyl portions effectively solvate the nonpolar Cbz and isopropyl groups.

-

Good to Moderate Solubility: Expected in polar aprotic solvents like tetrahydrofuran (THF), ethyl acetate, and acetone. These solvents can act as hydrogen bond acceptors for the N-H and O-H protons and have sufficient polarity to dissolve the molecule.

-

Moderate to Low Solubility: Expected in chlorinated solvents like dichloromethane (DCM) and chloroform. While capable of dissolving many organic compounds, the strong hydrogen bonding potential of this compound may not be as effectively satisfied.

-

Low to Insoluble: Expected in nonpolar solvents such as hexanes, toluene, and diethyl ether. The dominant polar groups (-OH, carbamate) will resist dissolution in highly nonpolar media where hydrogen bonding is not possible.

These predictions form a hypothesis that can be quantitatively confirmed using a standardized experimental protocol.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the true solubility of a compound is the measurement of its thermodynamic equilibrium solubility.[6] The shake-flask method is the gold standard for this purpose, as it ensures the system has reached a state of equilibrium between the dissolved and undissolved solid.[7][8][9]

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol outlines a self-validating system for accurately measuring the solubility of this compound.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology:

-

Preparation:

-

Add an excess amount of solid this compound to a pre-weighed glass vial. "Excess" means enough solid will remain undissolved at equilibrium. A starting point is ~20-50 mg for a 2 mL solvent volume.

-

Record the exact mass of the compound added.

-

Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into the vial.

-

-

Equilibration:

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a shaker set to a constant temperature (e.g., 25 °C). The temperature must be rigorously controlled as solubility is temperature-dependent.[9]

-

Agitate the slurry at a moderate speed for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is standard for pharmaceutical compounds.[6][10]

-

-

Sample Separation (Critical Step):

-

After incubation, allow the vials to stand undisturbed at the incubation temperature for a short period (e.g., 30 minutes) to allow undissolved solids to sediment.

-

Carefully draw the supernatant (the clear, saturated solution) into a syringe.

-

Immediately filter the solution through a chemical-resistant syringe filter into a clean vial. This step is crucial to remove all particulate matter, which would otherwise lead to an overestimation of solubility.[10]

-

-

Quantification:

-

Accurately dilute a known volume of the filtered, saturated solution with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the precise concentration of this compound. A calibration curve prepared with known concentrations of this compound must be used for accurate quantification.[10]

-

-

Calculation:

-

Calculate the concentration in the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the final solubility in appropriate units, such as mg/mL or mol/L.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for Equilibrium Solubility Determination.

Data Presentation and Interpretation

For clarity and comparative analysis, experimental solubility data should be organized in a structured table.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Descriptor |

| Methanol | Polar Protic | [Experimental Value] | [Calculated Value] | [e.g., Freely Soluble] |

| Ethanol | Polar Protic | [Experimental Value] | [Calculated Value] | [e.g., Freely Soluble] |

| Acetone | Polar Aprotic | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |

| Ethyl Acetate | Polar Aprotic | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |

| Dichloromethane | Chlorinated | [Experimental Value] | [Calculated Value] | [e.g., Sparingly Soluble] |

| Toluene | Aromatic | [Experimental Value] | [Calculated Value] | [e.g., Slightly Soluble] |

| Hexane | Nonpolar | [Experimental Value] | [Calculated Value] | [e.g., Very Slightly Soluble] |

Note: Qualitative descriptors should be assigned based on established pharmacopeial definitions.

The resulting quantitative data can be directly correlated with the molecular structure. High solubility in alcohols confirms the dominant role of hydrogen bonding with the hydroxyl group. Conversely, poor solubility in hexane highlights the energetic penalty of breaking the strong solute-solute hydrogen bonds to accommodate weak solute-solvent dispersion forces.

Conclusion

While published solubility data for this compound is scarce, a robust understanding of its solubility profile can be achieved through a combination of structural analysis and systematic experimental measurement. The molecule's amphiphilic nature, with significant nonpolar regions (Cbz, isopropyl) and potent hydrogen-bonding groups (hydroxyl, carbamate), predicts a high affinity for polar protic solvents like alcohols. For researchers and process chemists, the shake-flask equilibrium solubility protocol detailed herein provides a reliable and definitive method for generating the critical data needed to optimize synthetic routes, streamline purification processes, and ensure the efficient application of this important chiral intermediate.

References

-

AxisPharm. Equilibrium Solubility Assays Protocol. AxisPharm. Available from: [Link]

-

Rheolution Inc. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. Available from: [Link]

-

Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18-28. Available from: [Link]

-

Unknown Author. (Year Unknown). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Available from: [Link]

-

Qingdao Fengchen Technology and Trade Co., Ltd. Cbz-L-Valine (Cbz-Val-OH) BP EP USP CAS 1149-26-4 Manufacturers and Suppliers. Available from: [Link]

-

Glombitza, B. & Sugiono, E. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Synthesis of N-Carbobenzyloxy-L-valine. Available from: [Link]

-

Jouyban, A. (2008). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Available from: [Link]

-

protocols.io. (2023). In-vitro Thermodynamic Solubility. Available from: [Link]

-

Semantic Scholar. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility. Available from: [Link]

-

Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Available from: [Link]

-

LookChem. Cas 6216-65-5,this compound. Available from: [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. nbinno.com [nbinno.com]

- 5. Cbz-N-methyl-L-valine - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]

- 6. In-vitro Thermodynamic Solubility [protocols.io]

- 7. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

Methodological & Application

protocol for the synthesis of Cbz-L-valinol in the lab

An Application Note for the Laboratory Synthesis of Cbz-L-valinol

Topic: Protocol for the Synthesis of this compound in the Lab Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-2-(Benzyloxycarbonylamino)-3-methyl-1-butanol, commonly known as this compound, is a crucial chiral building block in synthetic organic chemistry. As a derivative of the amino acid L-valine, it incorporates a carbobenzyloxy (Cbz) protecting group on the amine and a primary alcohol functionality. This arrangement makes it a valuable intermediate for the synthesis of complex molecules, particularly in the development of pharmaceuticals like antiviral drugs and peptide-based therapeutics.[1][2] The Cbz group provides robust protection for the amine, preventing its unwanted reactivity during subsequent chemical transformations, and can be cleanly removed later, typically via catalytic hydrogenation.[1][3]

This guide provides a detailed, two-step protocol for the laboratory synthesis of this compound. The synthesis begins with the N-protection of L-valine using benzyl chloroformate, followed by the chemoselective reduction of the carboxylic acid moiety of the resulting Cbz-L-valine to the corresponding primary alcohol. This protocol emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and analytical validation required for successful synthesis.

Reaction Scheme and Mechanism

The synthesis proceeds in two distinct stages:

-

N-Protection of L-Valine: L-valine is reacted with benzyl chloroformate (Cbz-Cl) under alkaline conditions. The amine group of L-valine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate in a classic Schotten-Baumann reaction. A base is required to neutralize the HCl generated during the reaction.[3]

-

Reduction of Cbz-L-valine: The carboxylic acid of Cbz-L-valine is selectively reduced to a primary alcohol. While strong hydrides like lithium aluminum hydride (LiAlH₄) can achieve this, they lack chemoselectivity.[4] Borane (BH₃), often used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), is an ideal reagent for this transformation. Borane is a Lewis acid that coordinates to the carbonyl oxygen, activating the carboxylic acid towards hydride reduction.[5][6] This method is highly selective for carboxylic acids over other reducible functional groups, such as esters, which might be present in more complex substrates.[6][7]

Caption: Overall two-step synthesis of this compound from L-valine.

Materials and Equipment

| Reagents & Solvents | Equipment |

| L-Valine | Round-bottom flasks (various sizes) |

| Sodium Carbonate (Na₂CO₃) | Magnetic stirrer and stir bars |

| Benzyl Chloroformate (Cbz-Cl) | Ice bath |

| Diethyl Ether (Et₂O) | Separatory funnel |

| Ethyl Acetate (EtOAc) | Rotary evaporator |

| Hydrochloric Acid (HCl), conc. & 1M | pH paper or pH meter |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Glassware for extraction & filtration |

| Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution | Syringes and needles |

| Anhydrous Tetrahydrofuran (THF) | Nitrogen/Argon gas line with manifold |

| Methanol (MeOH) | Thin-Layer Chromatography (TLC) plates |

| Brine (sat. aq. NaCl) | Silica gel for column chromatography |

| Deuterated Chloroform (CDCl₃) | NMR Spectrometer |

Safety Precautions: A Self-Validating System

Ensuring safety is paramount. The protocol is designed with inherent safety checks. Failure to adhere to these precautions can lead to hazardous situations and compromised results.

-

Benzyl Chloroformate (Cbz-Cl): Highly corrosive, toxic, and a lachrymator. Handle exclusively in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

-

Borane-THF Complex (BH₃·THF): Flammable liquid that reacts violently with water and protic solvents, releasing flammable hydrogen gas. All glassware must be oven- or flame-dried before use. The reaction must be conducted under an inert atmosphere (Nitrogen or Argon). Quenching must be performed slowly and at low temperatures (0 °C).[8]

-

Sodium Borohydride (NaBH₄): While not used in the primary protocol, if considered as an alternative, it is a water-reactive solid that also releases flammable gas.[9][10] It is toxic and corrosive. Handle away from moisture and acids.[11]

-

Solvents: THF and Diethyl Ether are flammable. Ensure no ignition sources are nearby. Use a rotary evaporator in a well-ventilated area.

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Experimental Protocols

Part A: Synthesis of N-(Benzyloxycarbonyl)-L-valine (Cbz-L-valine)

This procedure is adapted from established methods for the N-protection of amino acids.[12][13]

-

Preparation: In a 500 mL round-bottom flask, suspend L-valine (11.7 g, 100 mmol) in 100 mL of water. Add sodium carbonate (13.6 g, 128 mmol) and stir until the L-valine dissolves. The solution will be basic.

-

Reaction: Cool the flask in an ice bath to 0-5 °C. While stirring vigorously, add benzyl chloroformate (17.1 mL, 120 mmol) dropwise over 30-45 minutes, ensuring the temperature does not exceed 10 °C.

-

Maturation: After the addition is complete, remove the ice bath and allow the reaction mixture to stir overnight at room temperature.

-

Workup - Phase 1 (Removal of Excess Cbz-Cl): Transfer the mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted benzyl chloroformate and benzyl alcohol. Discard the organic layers.

-

Workup - Phase 2 (Isolation): Cool the aqueous layer in an ice bath and carefully acidify to pH 2 by adding concentrated HCl dropwise. A white precipitate of Cbz-L-valine should form.

-

Extraction: Extract the product from the acidified aqueous layer with ethyl acetate (3 x 75 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. This will yield Cbz-L-valine as a white solid or a colorless oil that solidifies upon standing.[12] The crude product is often of sufficient purity to proceed to the next step.

Part B: Synthesis of (S)-2-(Benzyloxycarbonylamino)-3-methyl-1-butanol (this compound)

This protocol utilizes a selective borane reduction of the carboxylic acid.[8]

-

Inert Atmosphere Setup: Assemble a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flame-dry the flask under vacuum and backfill with nitrogen or argon gas. Maintain a positive pressure of inert gas throughout the reaction.

-

Dissolution: Dissolve the crude Cbz-L-valine (approx. 100 mmol) from Part A in 100 mL of anhydrous THF and add it to the reaction flask via cannula or syringe.

-

Reduction: Cool the solution to 0 °C in an ice bath. Add 1.0 M BH₃·THF solution (120 mL, 120 mmol) dropwise via syringe over 1 hour. Hydrogen gas evolution may be observed.

-

Reaction Monitoring: After the addition, allow the reaction to warm to room temperature and stir for 8-12 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase), checking for the disappearance of the starting material.

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of methanol (20 mL). Caution: Vigorous effervescence (hydrogen gas evolution) will occur.[8] Stir for 30 minutes at 0 °C, then for 1 hour at room temperature to ensure all borane complexes are destroyed.

-

Workup and Extraction: Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate (150 mL) and wash successively with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound, typically as a colorless oil or a white solid.

Purification and Characterization

The crude product from Part B should be purified by silica gel column chromatography. A gradient elution system, starting with 10% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate, is typically effective.

Characterization by ¹H NMR Spectroscopy: The structure of the final product should be confirmed by NMR spectroscopy.[14][15][16]

-

Expected ¹H NMR (400 MHz, CDCl₃) signals for this compound:

-

δ 7.30-7.40 (m, 5H): Aromatic protons of the benzyl group.

-

δ 5.12 (s, 2H): Benzylic protons (-CH₂-) of the Cbz group.

-

δ ~5.0 (br d, 1H): NH proton of the carbamate.

-

δ 3.55-3.70 (m, 3H): Protons corresponding to the -CH-NH- and -CH₂-OH groups.

-

δ ~1.90 (m, 1H): Methine proton of the isopropyl group (-CH(CH₃)₂).

-

δ 0.90-1.00 (two d, 6H): Diastereotopic methyl protons of the isopropyl group.

-

Quantitative Data Summary

| Step | Compound | MW ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents | Theoretical Yield (g) |

| Part A | L-Valine | 117.15 | 11.7 | 100 | 1.0 | - |

| Cbz-Cl | 170.59 | 20.5 | 120 | 1.2 | - | |

| Cbz-L-valine | 251.28 | - | - | - | 25.13 | |

| Part B | Cbz-L-valine | 251.28 | ~25.1 | ~100 | 1.0 | - |

| BH₃·THF (1M) | - | - | 120 | 1.2 | - | |

| This compound | 237.29 | - | - | - | 23.73 |

Note: The yield of Cbz-L-valine from Part A is assumed to be quantitative for the calculation in Part B. Actual yields may vary.

References

-

Chemistry Steps. (n.d.). Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]

-

Mondal, M. (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Angewandte Chemie International Edition, 61(33). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Synthesis of N-Carbobenzyloxy-L-valine. Retrieved from [Link]

-

Rzepa, H. (2012). Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Henry Rzepa's Blog. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Hydroboration Reaction and Mechanism of Carboxylic Acids using NaNH2(BH3)2, a Hydroboration Reagent with Reducing Capability between NaBH4 and LiAlH4. Retrieved from [Link]

-

IITian Explains. (2020, April 4). Borane as a Reducing Agent || Very Selective Reducer || IITian Explains [Video]. YouTube. Retrieved from [Link]

- Google Patents. (2010). US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.

-

Patsnap. (n.d.). Preparation method of CBZ-L-valine - Eureka. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N-CBZ-L-prolyl-L-valine. Retrieved from [Link]

-

Asian Journal of Chemistry. (n.d.). An Efficient and Large Scale Process for Synthesis of Valacyclovir. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Retrieved from [Link]

-

Szabo-Scandic. (n.d.). Sodium borohydride. Retrieved from [Link]

-

University of California. (2012, December 14). Sodium borohydride - Standard Operating Procedure. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

-

Thieme. (n.d.). A Convenient One-Step Synthesis of Stable β-Amino Alcohol N-Boranes from α-Amino Acids. Retrieved from [Link]

-

White Rose eTheses Online. (n.d.). Investigation of Aminonitriles as Organocatalysts. Retrieved from [Link]

- Google Patents. (n.d.). CN102558179A - A purifying method of valacyclovir intermediate.

- Google Patents. (n.d.). CN105693724A - Preparation method of CBZ-valganciclovir.

-

Organic Syntheses. (2025, February 15). Synthesis of Borane-Ammonia and its Application in the Titanium Tetrachloride Catalyzed Reduction of Carboxylic Acids, Including. Retrieved from [Link]

-

National Institutes of Health. (2024, December 9). Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid. Retrieved from [Link]

-

ResearchGate. (2025, August 5). (PDF) A Convenient One-Step Synthesis of Stable β-Amino Alcohol N-Boranes from α-Amino Acids. Retrieved from [Link]

-

MDPI. (n.d.). NMR Characterization of Lignans. Retrieved from [Link]

-

MDPI. (1989, September 7). NMR Spectroscopy for Metabolomics Research. Retrieved from [Link]

-

SpectraBase. (n.d.). L-(+)-Valinol - Optional[1H NMR] - Spectrum. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. asianpubs.org [asianpubs.org]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]

- 6. Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 7. m.youtube.com [m.youtube.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 11. szabo-scandic.com [szabo-scandic.com]